![molecular formula C28H24N6O3 B14103465 3-(4-(benzyloxy)phenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B14103465.png)
3-(4-(benzyloxy)phenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
3-(4-(benzyloxy)phenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 3-(4-(benzyloxy)phenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multiple steps. One common method includes the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . This process is performed at room temperature for several hours, followed by extraction and purification through alumina.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium hypochlorite.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Cyclization: Formation of ring structures through intramolecular reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-(benzyloxy)phenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects . The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives like:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal with a broader spectrum.
Trazodone: An antidepressant.
Properties
Molecular Formula |
C28H24N6O3 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-methyl-5-[(2-methylphenyl)methyl]-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C28H24N6O3/c1-18-8-6-7-11-21(18)16-33-23-25(35)29-28(36)32(2)26(23)34-24(30-31-27(33)34)20-12-14-22(15-13-20)37-17-19-9-4-3-5-10-19/h3-15H,16-17H2,1-2H3,(H,29,35,36) |
InChI Key |
BRLWZUSIDNDXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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